molecular formula C16H22N2O5 B6329715 Boc-D-4-acetamidophe CAS No. 1213917-89-5

Boc-D-4-acetamidophe

Cat. No.: B6329715
CAS No.: 1213917-89-5
M. Wt: 322.36 g/mol
InChI Key: ZVPYVOLFCSHVSR-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

It is primarily used in peptide synthesis and is known for its stability and functionality in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Boc-D-4-acetamidophe is synthesized through a series of chemical reactions involving the protection of amino groups and the formation of peptide bonds. The synthesis typically starts with the protection of the amino group using a Boc (tert-butoxycarbonyl) group. The protected amino acid is then subjected to acylation with acetic anhydride to introduce the acetamido group.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids to a growing peptide chain, followed by deprotection and purification steps to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Boc-D-4-acetamidophe undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions to replace functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as amides, alcohols, and substituted phenylalanines.

Scientific Research Applications

Boc-D-4-acetamidophe has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex peptides and proteins, serving as a building block for various biochemical studies.

    Biology: The compound is utilized in the study of enzyme-substrate interactions and protein folding.

    Medicine: It is employed in the development of peptide-based drugs and therapeutic agents.

    Industry: this compound is used in the production of specialty chemicals and materials with specific properties

Comparison with Similar Compounds

Similar Compounds

  • Boc-D-phenylalanine
  • Boc-L-phenylalanine
  • Boc-D-4-nitrophenylalanine

Uniqueness

Boc-D-4-acetamidophe is unique due to its acetamido group, which provides additional stability and functionality compared to other Boc-protected amino acids. This makes it particularly useful in the synthesis of peptides with specific structural and functional properties .

Properties

IUPAC Name

(2R)-3-(4-acetamidophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5/c1-10(19)17-12-7-5-11(6-8-12)9-13(14(20)21)18-15(22)23-16(2,3)4/h5-8,13H,9H2,1-4H3,(H,17,19)(H,18,22)(H,20,21)/t13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVPYVOLFCSHVSR-CYBMUJFWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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